methyl 2-(4-chloro-2-iodophenyl)acetate
CAS No.: 936098-39-4
Cat. No.: VC2821049
Molecular Formula: C9H8ClIO2
Molecular Weight: 310.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936098-39-4 |
|---|---|
| Molecular Formula | C9H8ClIO2 |
| Molecular Weight | 310.51 g/mol |
| IUPAC Name | methyl 2-(4-chloro-2-iodophenyl)acetate |
| Standard InChI | InChI=1S/C9H8ClIO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 |
| Standard InChI Key | YGSOBJJPAHOBDR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=C(C=C(C=C1)Cl)I |
| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)Cl)I |
Introduction
Methyl 2-(4-chloro-2-iodophenyl)acetate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with chlorine and iodine atoms. This compound is a derivative of phenylacetate and is classified as an aromatic ester. Its molecular formula is not explicitly provided in the available literature, but it can be inferred from its structure.
Synthesis Methods
Methyl 2-(4-chloro-2-iodophenyl)acetate can be synthesized through various methods, primarily involving iodination reactions of methyl (4-chlorophenyl)acetate. Industrial-scale synthesis often utilizes continuous flow reactors or microreactors to enhance reaction efficiency and control parameters such as temperature and mixing, leading to higher yields and purities.
Chemical Reactions and Applications
This compound can undergo several significant chemical reactions, including substitution reactions where the iodine atom can be replaced by other functional groups. Its applications span across scientific research, particularly in biochemistry and pharmaceuticals, where it serves as a precursor for the synthesis of therapeutic agents and as a probe in biochemical assays.
Table 1: Potential Reactions and Applications
| Reaction Type | Description | Application |
|---|---|---|
| Substitution | Replacement of iodine with other groups | Synthesis of therapeutic agents |
| Cross-Coupling | Formation of new carbon-carbon bonds | Pharmaceutical intermediates |
| Halogen Exchange | Exchange of iodine with other halogens | Biochemical probes |
Research Findings and Uses
Methyl 2-(4-chloro-2-iodophenyl)acetate is utilized in various scientific research applications due to its versatile reactivity and structural characteristics. It is particularly valuable in the fields of biochemistry and pharmaceuticals for synthesizing complex molecules and studying biological pathways.
Table 2: Applications in Research
| Field | Application |
|---|---|
| Biochemistry | Synthesis of therapeutic agents |
| Pharmaceuticals | Probe in biochemical assays |
| Organic Synthesis | Intermediate for complex molecules |
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